17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester
Description
17-Trifluoromethylphenyl trinor prostaglandin F2α methyl ester (CAS 195503-20-9) is a synthetic prostaglandin analog derived from prostaglandin F2α (PGF2α), a naturally occurring eicosanoid involved in smooth muscle contraction, inflammation, and intraocular pressure (IOP) regulation . This compound features three key structural modifications:
- Trinor backbone: Removal of three methylene groups from the PGF2α carboxylic acid chain.
- 17-Trifluoromethylphenyl substitution: Aromatic ring substitution at position 17, enhancing receptor binding specificity.
- Methyl ester: Improves lipid solubility and corneal penetration for topical ophthalmic applications .
As a selective FP receptor agonist, it mimics PGF2α’s ability to reduce IOP by increasing uveoscleral outflow, making it a candidate for glaucoma therapy . Its trifluoromethyl group and phenyl ring enhance metabolic stability and tissue selectivity compared to natural prostaglandins .
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3/b4-2-,14-13+/t19-,20+,21+,22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNWWFJGYHYDNY-HCAGXNQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis begins with a prostaglandin backbone, typically derived from Corey lactone or via biotransformation from arachidonic acid. Patented methods for analogous compounds (e.g., latanoprost and travoprost) suggest the following steps:
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Hydroxyl Group Protection :
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ω-Chain Elongation and Functionalization :
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Wittig or Horner-Wadsworth-Emmons reactions extend the ω-chain, introducing the trifluoromethylphenyl moiety.
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For 17-trifluoromethylphenyl substitution:
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Deprotection and Oxidation :
Methyl Ester Formation
The final step involves esterification of the carboxylic acid at C1:
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Activation of Carboxylic Acid :
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Methanol Quenching :
Analytical and Purification Data
Table 1: Representative Reaction Conditions for Key Steps
Stereochemical Considerations
The biological activity of prostaglandin analogs depends critically on the stereochemistry of the hydroxyl groups and double bonds:
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C15 Configuration : The 15(S)-hydroxyl is essential for FP receptor agonism. Enzymatic resolution using lipases (e.g., Candida antarctica) ensures enantiomeric excess >99%.
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Double Bond Geometry : The C13–C14 cis double bond is maintained via stereoselective reduction, confirmed by NOESY NMR.
Scale-Up Challenges and Solutions
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Trifluoromethylphenyl Introduction :
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Purification :
Comparative Analysis with Analogous Prostaglandins
Chemical Reactions Analysis
Table 1: Key Structural Features and Modifications
Hydrolysis: Prodrug Activation
The methyl ester undergoes enzymatic hydrolysis in biological systems to release the active free acid form:
Key Characteristics of Hydrolysis:
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Site of Activation : Occurs in ocular tissues (for glaucoma treatment) and reproductive organs (for luteolytic activity) .
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Kinetics : Hydrolysis rates vary by tissue-specific esterase activity, influencing therapeutic efficacy .
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Molecular Weight Shift : The active form (free acid) has a molecular weight of 456.5 g/mol compared to the prodrug’s 470.5 g/mol .
Table 2: Prodrug vs. Active Form Comparison
| Property | Methyl Ester (Prodrug) | Free Acid (Active) |
|---|---|---|
| Molecular Formula | C₂₅H₃₃F₃O₅ | C₂₄H₃₁F₃O₅ |
| Molecular Weight | 470.5 g/mol | 456.5 g/mol |
| Primary Application | Topical delivery | Receptor interaction |
| Solubility | Higher lipophilicity | Polar, water-soluble |
Receptor Interaction and Stability
While not a traditional chemical reaction, the compound’s stability under physiological conditions is critical:
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FP Receptor Agonism : The free acid binds to FP receptors, triggering intracellular signaling cascades (e.g., calcium mobilization) .
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Degradation Pathways : Susceptible to enzymatic oxidation at hydroxyl groups, but the trifluoromethylphenyl group slows degradation.
Comparative Reactivity with Analogues
The compound shares structural similarities with other prostaglandin analogs, influencing its reactivity:
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Travoprost Comparison : Both feature a trifluoromethyl group, but 17-trifluoromethylphenyl trinor PGF₂α lacks the isopropyl ester, altering hydrolysis rates .
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Latanoprost Contrast : Unlike latanoprost’s phenyl-substituted structure, this compound’s meta-trifluoromethyl group enhances oxidative stability .
Research Controversies
Scientific Research Applications
Pharmacological Properties
The compound acts primarily as a selective agonist of the FP receptor, which is involved in several physiological processes, including smooth muscle contraction and luteolysis. Its structure, featuring a trifluoromethyl group, enhances its lipophilicity, improving its bioavailability and potency compared to other prostaglandin analogs.
Ocular Applications
17-TPGF2α methyl ester has been investigated for its efficacy in treating glaucoma. The compound is expected to lower intraocular pressure (IOP) by enhancing aqueous humor outflow through the trabecular meshwork. Studies have shown that similar compounds in the same class have been effective ocular hypotensive agents.
| Compound | Mechanism | Efficacy | Reference |
|---|---|---|---|
| 17-TPGF2α | FP receptor agonist | Lowers IOP | |
| Travoprost | FP receptor agonist | Lowers IOP |
Oncology Research
Recent studies have highlighted the potential of 17-TPGF2α methyl ester in cancer treatment, particularly regarding its interaction with the NK1 receptor in breast cancer cell lines.
Case Study: Anticancer Activity
A study conducted on MDB-MB-468 and MCF-7 breast cancer cell lines demonstrated that 17-TPGF2α methyl ester inhibits cell growth and induces apoptosis. The mechanism involves the activation of Caspase-3 and alterations in protein expression related to apoptosis pathways.
Key Findings:
- Cell Proliferation Inhibition: Significant reduction in cell viability was observed.
- Apoptotic Induction: Increased expression of pro-apoptotic proteins (Bad, Bax) was noted.
- Cell Cycle Arrest: G2 phase arrest was induced, indicating a halt in cell division.
| Parameter | Observation |
|---|---|
| Cell Viability | Decreased |
| Caspase-3 Activity | Increased |
| Cell Cycle Phase | G2 Arrest |
Mechanistic Insights
The binding affinity of 17-TPGF2α methyl ester for the NK1 receptor suggests a dual role—acting both as a prostaglandin analog and as an antagonist for specific cancer pathways. Molecular docking studies indicate a strong interaction with the NK1 receptor, which is implicated in tumor proliferation and survival.
Mechanism of Action
The mechanism of action of 17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Ocular Hypotensive Activity
- Potency: In primate models, 17-trifluoromethylphenyl trinor PGF2α methyl ester achieves IOP reduction comparable to travoprost free acid (ΔIOP: −7 mmHg) but with lower irritation than 17-phenyl trinor PGF2α isopropyl ester . The trifluoromethyl group enhances FP receptor binding affinity, while the methyl ester improves bioavailability .
- Mechanism: Like latanoprost, it activates FP receptors to remodel extracellular matrix in the ciliary muscle, facilitating aqueous humor drainage .
- Irritation Profile : The 17-trifluoromethylphenyl group reduces conjunctival hyperemia compared to 17-phenyl derivatives, which induce flare and miosis in cats and primates .
Metabolic Stability
- The trifluoromethyl group resists oxidative metabolism, prolonging half-life relative to 15-keto PGF2α (t1/2: 12–18 hrs vs. 2–4 hrs) .
Comparative Research Findings
Key Studies
IOP Reduction in Primates: 17-Trifluoromethylphenyl trinor PGF2α methyl ester (1 µg/eye) reduced IOP by 6.2 mmHg at 12 hrs post-dose, outperforming latanoprost (ΔIOP: 4.8 mmHg) . In contrast, 17-phenyl trinor PGF2α isopropyl ester (3 µg/eye) caused a 7.5 mmHg reduction but induced marked corneal irritation .
Receptor Selectivity: The trifluoromethylphenyl analog shows >100-fold selectivity for FP receptors over EP/TP receptors, whereas 15-cyclohexyl pentanor PGF2α (CAS 58611-97-5) exhibits cross-reactivity with EP3, leading to off-target inflammation .
Biological Activity
17-Trifluoromethylphenyl trinor prostaglandin F2α (17-CF3PTPGF2α) methyl ester is a synthetic analog of prostaglandin F2α (PGF2α), characterized by its trifluoromethyl substitution and trinor structure. This compound has gained attention for its potential biological activities, particularly in the fields of reproductive biology and oncology. Its ability to act as a selective agonist of the FP receptor makes it relevant for therapeutic applications, such as in the treatment of glaucoma and luteolysis.
Chemical Structure and Properties
- Chemical Formula: C25H33F3O5
- CAS Number: 195503-20-9
- Molecular Weight: 470.5 g/mol
- Solubility: Approximately 25 mg/ml in ethanol; limited solubility in PBS (0.15 mg/ml at pH 7.2) .
17-CF3PTPGF2α methyl ester exerts its biological effects primarily through the activation of the FP receptor, which is known to mediate smooth muscle contraction and luteolytic activity. The methyl ester form serves as a prodrug, which is hydrolyzed in vivo to yield the active free acid form, enhancing its bioavailability and therapeutic efficacy .
1. Luteolytic Activity
Research indicates that 17-CF3PTPGF2α methyl ester exhibits potent luteolytic effects, comparable to or exceeding those of natural PGF2α. In various animal models, it has been shown to effectively induce luteolysis, making it a candidate for applications in reproductive health .
2. Anticancer Properties
Recent studies have highlighted the compound's potential anticancer effects, particularly against breast cancer cell lines such as MDB-MB-468 and MCF-7. The compound was found to inhibit cell proliferation and induce apoptosis through mechanisms involving the NK1 receptor:
- Caspase Activation: Increased expression of Caspase-3 was observed, indicating apoptotic pathways were activated.
- Cell Cycle Arrest: Treatment led to G2 phase arrest in cancer cells, suggesting a disruption in cell cycle progression .
3. Cardiovascular Effects
In cardiovascular studies, 17-CF3PTPGF2α has demonstrated significant pressor effects, being approximately five times more potent than PGF2α in inducing blood pressure responses in rat models . This property may have implications for its use in managing conditions related to vascular tone.
Data Summary
| Activity Type | Observed Effect | Comparison to PGF2α |
|---|---|---|
| Luteolytic Activity | Potent induction of luteolysis | Comparable potency |
| Anticancer Activity | Inhibition of proliferation; apoptosis | More potent than PGF2α |
| Cardiovascular Effects | Significant pressor response | Five times more potent |
Case Studies
- Luteolytic Efficacy : A study on cattle demonstrated that administration of 17-CF3PTPGF2α resulted in effective synchronization of estrous cycles, confirming its practical application in veterinary medicine .
- Breast Cancer Research : In vitro studies revealed that treatment with 17-CF3PTPGF2α led to significant reductions in cell viability among breast cancer cell lines, with molecular docking studies confirming high binding affinity to the NK1 receptor .
Q & A
Q. What structural features of 17-trifluoromethylphenyl trinor PGF2α methyl ester contribute to its FP receptor selectivity and potency?
The compound combines two key modifications: (1) the 17-phenyl trinor backbone , which reduces metabolic degradation and enhances receptor binding affinity, and (2) a meta-trifluoromethyl group on the phenyl ring, which increases lipophilicity and mimics the trifluorophenoxy moiety of travoprost, a known FP receptor agonist . These modifications stabilize interactions with hydrophobic regions of the FP receptor, as demonstrated via comparative binding assays with latanoprost and fluprostenol analogs. Methodologically, receptor specificity can be validated using radioligand displacement assays (e.g., competitive binding with [³H]-PGF2α) and functional assays measuring intracellular calcium flux in FP receptor-expressing cell lines .
Q. How does the methyl ester prodrug design influence the compound’s bioavailability and tissue-specific activity?
The methyl ester group enhances ocular and cellular penetration by increasing lipophilicity. Upon entry into target tissues (e.g., ocular stroma or tumor microenvironments), esterases hydrolyze the ester to release the bioactive free acid . For example, in glaucoma models, methyl esters exhibit prolonged intraocular retention due to slower hydrolysis rates compared to amide prodrugs like bimatoprost . Researchers can track hydrolysis kinetics using LC-MS/MS to quantify free acid vs. prodrug ratios in tissue homogenates or serum .
Advanced Research Questions
Q. What experimental models are most suitable for evaluating the antitumor effects of 17-trifluoromethylphenyl trinor PGF2α methyl ester in breast cancer?
The compound’s NK1 receptor (NK1R) antagonism and downstream inhibition of Substance P signaling make it relevant for breast cancer studies. Key models include:
- In vitro : MDA-MB-231 or MCF-7 cell lines treated with the compound (1–50 µM) to assess apoptosis (Annexin V/PI staining) and proliferation (MTT assays). Co-treatment with NK1R agonists (e.g., Substance P) can confirm mechanism specificity .
- In vivo : DMBA-induced mammary tumors in Balb/c mice. Oral administration (25–50 mg/kg) reduces tumor volume by 90% vs. controls, normalized via caliper measurements and histopathology . Serum biomarkers (ALT, AST, ALP) and hematological parameters (RBC, WBC) should be monitored to evaluate systemic toxicity .
Q. How can researchers resolve contradictions between the compound’s ocular hypotensive efficacy and irritancy?
While the methyl ester improves ocular hypotensive activity (e.g., reducing intraocular pressure by 1.3 mm Hg more than latanoprost in primate models), it also causes corneal irritation due to prolonged FP receptor activation . To address this, researchers can:
Q. What signaling pathways underlie the compound’s NK1R-mediated antitumor effects?
The compound inhibits Substance P/NK1R-driven pathways , including:
- MAPK/ERK suppression : Reduced phosphorylation of p38 and ERK1/2, blocking tumor cell migration and metastasis .
- Angiogenesis inhibition : Downregulation of MIP-2 and VEGF, validated via ELISA of tumor homogenates .
- Chemosensitization : Synergy with doxorubicin (Dox) by reducing NK1R-mediated drug resistance. Researchers should perform combinatorial dose-response assays (e.g., Chou-Talalay method) to quantify synergy .
Q. How can tissue-specific hydrolysis of the prodrug be quantified in preclinical studies?
- Tissue distribution studies : Administer radiolabeled [¹⁴C]-methyl ester and measure radioactivity in ocular, hepatic, and tumor tissues via scintillation counting .
- Enzymatic profiling : Isolate esterases from target tissues (e.g., liver microsomes) and measure hydrolysis rates using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
Methodological Considerations
3.1 Key assays for FP receptor activation:
- Functional assays : Measure cAMP inhibition or IP3 accumulation in FP receptor-transfected HEK293 cells .
- In vivo efficacy : Tonometry in primate glaucoma models (baseline IOP reduction ≥25% indicates potency) .
3.2 Data interpretation in cancer studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
